molecular formula C₁₅H₂₀N₂O₃S B1142734 Benzylpenilloic acid CAS No. 73184-06-2

Benzylpenilloic acid

Cat. No. B1142734
CAS RN: 73184-06-2
M. Wt: 308.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylpenilloic acid is a thiazolidinemonocarboxylic acid resulting from nucleophilic cleavage of the beta-lactam ring of benzylpenicillin. It has a role as an epitope. It derives from a benzylpenicillin.

Scientific Research Applications

Immunological Studies

Benzylpenilloic acid analogs have been used to study immunological reactions. For example, in a study by Ueno et al. (1984), D-benzylpenilloic acid analogs were synthesized to evoke passive cutaneous anaphylactic reactions in rats, highlighting its role in immunogenicity research (Ueno, Nishikawa, Suzuki, & Muranaka, 1984).

Penicillin Allergy Testing

Benzylpenilloic acid is relevant in the study of penicillin allergies. A research by Mendelson et al. (1984) involved skin testing with benzylpenilloate, a component of benzylpenilloic acid, to evaluate penicillin allergies in children and adolescents (Mendelson, Ressler, Rosen, & Selcow, 1984).

Antibiotic Binding and Resistance Studies

In a study by Lawrence et al. (1971), benzylpenilloic acid did not prevent the binding of 14C-benzylpenicillin to Bacillus cultures, providing insights into antibiotic binding mechanisms (Lawrence, Rogolsky, & Hanh, 1971).

Microbial Utilization of Penicillin

Johnsen (1977) reported on a strain of Pseudomonas fluorescens that uses benzylpenicillin as a carbon, nitrogen, and energy source. In this process, derivatives like benzylpenilloic acid are formed, indicating its role in microbial metabolism (Johnsen, 1977).

Antibiotic Degradation Studies

Phillips, Power, and Robinson (1973) studied the degradation of benzylpenicillin under γ-irradiation, where benzylpenilloic acid was identified as a degradation product. This highlights its importance in understanding antibiotic stability (Phillips, Power, & Robinson, 1973).

Enzymatic Deacylation Research

Pruess and Johnson (1965) examined the enzymatic deacylation of benzylpenicillin, where benzylpenilloic acid was one of the slower-reacting products. This study contributes to understanding enzyme interactions with penicillin derivatives (Pruess & Johnson, 1965).

Penicillin Derivative Structural Analysis

Herak et al. (1979) conducted a study on the isomerization of N-acyl benzylpenilloic acids, contributing to the field of organic chemistry and structural analysis of penicillin derivatives (Herak, Kovačević, Lukić, & Gaspert, 1979).

Allergy Diagnosis

Fernández et al. (2013) used benzylpenilloate in skin tests for diagnosing allergies to penicillin, demonstrating its application in clinical diagnostics (Fernández, Torres, Campos, Arribas-Poves, & Blanca, 2013).

Molecular Mass Spectrometry

Ohki, Nakamura, Nagaki, and Kinoshita (1992) explored the isomerization and degradation of benzylpenicillin, identifying benzylpenilloic acid as a degradation product. This study is significant for analytical chemistry, particularly in mass spectrometry (Ohki, Nakamura, Nagaki, & Kinoshita, 1992).

properties

CAS RN

73184-06-2

Product Name

Benzylpenilloic acid

Molecular Formula

C₁₅H₂₀N₂O₃S

Molecular Weight

308.4

IUPAC Name

(2R,4S)-5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)/t12-,13+/m1/s1

SMILES

CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C

synonyms

(2R,4S)-5,5-Dimethyl-2-[[(2-phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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